molecular formula C6H6K6O24S6 B12287522 myo-Inositol hexasulfate hexapotassium salt

myo-Inositol hexasulfate hexapotassium salt

Cat. No.: B12287522
M. Wt: 889.1 g/mol
InChI Key: VIALLXKJIZYOAM-UHFFFAOYSA-H
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Description

myo-Inositol hexasulfate hexapotassium salt: is a chemical compound with the molecular formula C6H6O24S6K6 . It is a derivative of myo-inositol, a naturally occurring carbohydrate, where all six hydroxyl groups are replaced by sulfate groups, and the compound is neutralized with potassium ions. This compound is known for its negative surface charge and molecular footprint, which is similar to that of phytic acid but with lower biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of myo-Inositol hexasulfate hexapotassium salt typically involves the sulfation of myo-inositol. The process includes the reaction of myo-inositol with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide. The reaction is carried out under controlled temperature conditions to ensure complete sulfation of the hydroxyl groups. The resulting product is then neutralized with potassium hydroxide to form the hexapotassium salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration techniques to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: myo-Inositol hexasulfate hexapotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of myo-Inositol hexasulfate hexapotassium salt involves its interaction with specific molecular targets. The compound’s negative surface charge allows it to bind to positively charged sites on proteins and enzymes, inhibiting their activity. For example, it competitively inhibits Aspergillus phytase by binding to its active site, preventing the enzyme from interacting with its natural substrate . This inhibition can be studied to understand the enzyme’s function and potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: myo-Inositol hexasulfate hexapotassium salt is unique due to its specific sulfation pattern and the presence of potassium ions, which confer distinct chemical and biological properties. Its lower biological activity compared to phytic acid makes it a valuable control compound in various studies .

Properties

Molecular Formula

C6H6K6O24S6

Molecular Weight

889.1 g/mol

IUPAC Name

hexapotassium;(2,3,4,5,6-pentasulfonatooxycyclohexyl) sulfate

InChI

InChI=1S/C6H12O24S6.6K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24);;;;;;/q;6*+1/p-6

InChI Key

VIALLXKJIZYOAM-UHFFFAOYSA-H

Canonical SMILES

C1(C(C(C(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

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